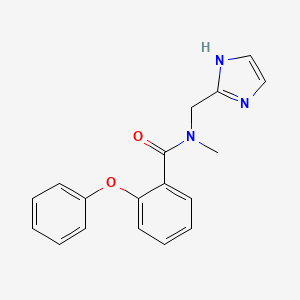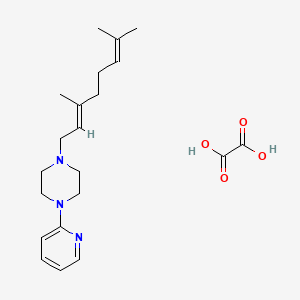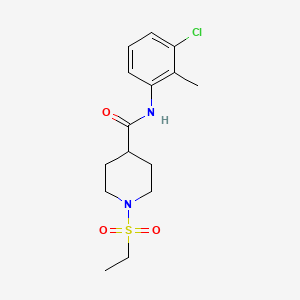![molecular formula C16H23NO2 B5325733 N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide, commonly known as Mecamylamine, is a potent non-selective nicotinic acetylcholine receptor antagonist. It is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. Mecamylamine has been found to have a wide range of pharmacological effects, making it a promising drug candidate for future research.
Mechanism of Action
Mecamylamine works by blocking the binding of acetylcholine to nicotinic receptors in the central and peripheral nervous system. This leads to a decrease in the release of dopamine, which is responsible for the rewarding effects of nicotine. Mecamylamine has also been found to inhibit the release of norepinephrine, which is responsible for the sympathetic nervous system's response to stress.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure by inhibiting the sympathetic nervous system's response to stress. Mecamylamine has also been found to reduce the release of dopamine, which is responsible for the rewarding effects of nicotine. This makes it a potential treatment for nicotine addiction.
Advantages and Limitations for Lab Experiments
Mecamylamine has several advantages for lab experiments. It has a well-understood mechanism of action, making it easier to study its effects on the body. Mecamylamine is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of Mecamylamine is that it has a short half-life, making it difficult to study its long-term effects on the body.
Future Directions
There are several future directions for Mecamylamine research. One potential direction is to study its effects on Alzheimer's disease and Parkinson's disease. Mecamylamine has been found to inhibit the release of dopamine, which is responsible for the motor symptoms of Parkinson's disease. Another potential direction is to study its effects on schizophrenia. Mecamylamine has been found to reduce the release of dopamine, which is thought to be responsible for the positive symptoms of schizophrenia. Overall, Mecamylamine has a wide range of potential applications in both the medical and scientific fields, making it a promising drug candidate for future research.
Synthesis Methods
Mecamylamine can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethylene oxide, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the amidation of the resulting compound with ethylenediamine. The overall yield of the synthesis process is approximately 40%.
Scientific Research Applications
Mecamylamine has been extensively studied for its potential use in treating various medical conditions. It has been found to be effective in treating hypertension, nicotine addiction, and other psychiatric disorders. Mecamylamine has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENUTNXJNRGXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)